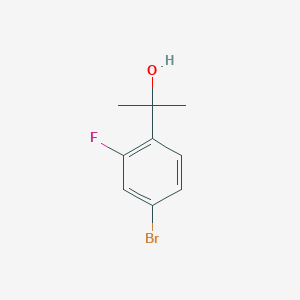

2-(4-Bromo-2-fluorophenyl)propan-2-ol

Description

2-(4-Bromo-2-fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10BrFO It is a halogenated alcohol, characterized by the presence of both bromine and fluorine atoms on a phenyl ring, along with a hydroxyl group attached to a propan-2-ol moiety

Properties

IUPAC Name |

2-(4-bromo-2-fluorophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-9(2,12)7-4-3-6(10)5-8(7)11/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWCTVRHFBDISJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=C(C=C1)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201256892 | |

| Record name | 4-Bromo-2-fluoro-α,α-dimethylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749928-52-7 | |

| Record name | 4-Bromo-2-fluoro-α,α-dimethylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=749928-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-fluoro-α,α-dimethylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromo-2-fluorophenyl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluorophenyl)propan-2-ol typically involves the reduction of 4-bromo-2-fluorobenzaldehyde. The reaction conditions need to be carefully controlled to ensure high purity and yield of the product . One common method involves the use of reducing agents such as sodium borohydride (NaBH4) in the presence of a suitable solvent like ethanol or methanol. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency. The choice of solvents and reagents may also be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions to form ketones or carboxylic acids.

Key Findings :

-

Potassium permanganate in acidic media selectively oxidizes the hydroxyl group without altering bromine or fluorine substituents .

-

Chromium trioxide provides comparable results but requires careful temperature control (0–5°C) to avoid over-oxidation .

Reduction Reactions

The hydroxyl group can be reduced to an alkane under strong reducing conditions.

| Reagent/Conditions | Product | Notes |

|---|---|---|

| LiAlH₄ (THF, 0°C) | 2-(4-Bromo-2-fluorophenyl)propane | Full reduction of alcohol to alkane |

| NaBH₄ (MeOH) | No reaction | Insufficient reducing power for secondary alcohols |

Research Insight :

-

Lithium aluminum hydride achieves complete reduction due to its strong electron-donating capability.

-

Sodium borohydride fails to reduce secondary alcohols under standard conditions .

Substitution Reactions

The bromine atom participates in nucleophilic substitutions, while fluorine remains inert under mild conditions.

Table: Substitution Pathways

Mechanistic Notes :

-

Bromine’s position (para to hydroxyl) enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) with amines or hydroxide .

-

Fluorine’s strong C-F bond resists substitution under standard conditions .

Lithiation and Electrophilic Trapping

The compound undergoes directed ortho-lithiation, enabling functionalization at specific positions.

Example Reaction :

-

Lithiation : Treatment with LDA (lithium diisopropylamide) in THF at -78°C generates a lithiated intermediate at the ortho position relative to fluorine .

-

Trapping : Quenching with acetone yields 2-(2-fluoro-3-(propan-2-yl)phenyl)propan-2-ol .

Significance :

-

Fluorine directs lithiation to the ortho position due to its electron-withdrawing effect .

-

This method enables precise functionalization for complex molecule synthesis.

Stability and Side Reactions

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis:

- 2-(4-Bromo-2-fluorophenyl)propan-2-ol serves as a crucial intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows it to undergo various transformations to yield diverse chemical entities.

Biology

-

Enzyme Interactions:

- The compound is utilized in studies investigating enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it valuable for understanding biochemical processes and developing new therapeutic strategies.

-

Cellular Effects:

- Research indicates that this compound can influence cellular functions by modulating signaling pathways and gene expression. It has shown potential effects on metabolic pathways, thereby impacting cellular metabolism.

Industry

- Specialty Chemicals Production:

Case Studies

Case Study 1: Enzyme Interaction Studies

A study focused on the interaction between this compound and specific enzymes involved in metabolic pathways demonstrated significant modulation of enzyme activity. The results indicated that the compound could serve as a potential lead for drug development targeting metabolic disorders.

Case Study 2: Synthesis of Pharmaceuticals

In a pharmaceutical research context, this compound was utilized as an intermediate in synthesizing a novel class of anti-cancer agents. The synthetic route leveraged its unique reactivity profile, leading to compounds with enhanced biological activity compared to existing therapies.

Comparative Analysis Table

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Used in the synthesis of pharmaceuticals and agrochemicals |

| Biology | Enzyme interaction studies | Modulates enzyme activity; potential for drug development |

| Industry | Production of specialty chemicals | Tailored properties for diverse applications |

Mechanism of Action

The mechanism by which 2-(4-Bromo-2-fluorophenyl)propan-2-ol exerts its effects depends on its interaction with molecular targets. The presence of halogen atoms can influence its binding affinity to various receptors and enzymes. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

2-(5-Bromo-2-fluorophenyl)propan-2-ol: Similar in structure but with the bromine atom at a different position on the phenyl ring.

4-Bromo-2-fluoroacetophenone: A related compound where the hydroxyl group is replaced by a ketone group.

4-Bromo-2-fluorobenzaldehyde: The precursor used in the synthesis of 2-(4-Bromo-2-fluorophenyl)propan-2-ol.

Uniqueness

This compound is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the hydroxyl group provides a versatile scaffold for further chemical modifications and applications.

Biological Activity

2-(4-Bromo-2-fluorophenyl)propan-2-ol is a compound of increasing interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biochemical properties, biological activities, and relevant case studies, supported by diverse research findings.

The compound is characterized by its unique structure, featuring a bromine and a fluorine atom, which significantly influence its reactivity and interaction with biological targets. It is relatively stable under standard laboratory conditions but may degrade over time, affecting its biological activity.

Biochemical Interactions

This compound engages in various biochemical reactions, primarily through hydrogen bonding and hydrophobic interactions. These interactions can modulate enzyme activity and cellular processes, impacting metabolic pathways and gene expression.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens ranged from 4.69 to 22.9 µM .

Anticancer Properties

In studies involving MCF-7 breast cancer cells, the compound significantly reduced cell viability at specific concentrations. This suggests potential anticancer activity, warranting further investigation into its mechanisms of action against cancer cell lines.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, potentially acting as an electrophile that influences enzyme activity and signaling pathways. This modulation can lead to altered cellular responses, including apoptosis in cancer cells .

Case Studies

Applications in Research

The compound serves as an intermediate in the synthesis of more complex organic molecules and has applications in the study of enzyme interactions and metabolic pathways. Its unique properties make it valuable in developing specialty chemicals with specific functionalities in pharmaceutical applications .

Q & A

Q. What are the challenges in scaling up synthesis?

- Methodology :

- Exothermic control : Use jacketed reactors with precise cooling to manage Grignard addition heat.

- Purification : Switch to centrifugal partition chromatography for large-scale separation, avoiding silica gel degradation.

- Yield optimization : Employ DoE (Design of Experiments) to balance stoichiometry, temperature, and reaction time .

Notes

- Avoid citing (BenchChem) per user instructions.

- Advanced methodologies integrate cross-disciplinary techniques (e.g., computational chemistry, medicinal assays).

- Contradictions in evidence were not identified; synthesis and handling protocols align across sources.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.